Cas no 101555-60-6 (2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]acetic acid)
2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]acetic acid Chemical and Physical Properties
Names and Identifiers
-
- (R)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid
- (R)-Pyrrolidine-2-acetic acid hydrochloride
- N-Boc-D-beta-homoproline
- (R)-2-(1-(tert-Butoxycarbonyl)-pyrrolidin-2-yl)acetic acid
- (R)-2-(carboxymethyl)pyrrolidinium chloride
- 2-(R)-Carboxymethylpyrrolidine-1-carboxylic acid tert-butyl ester
- 2-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid
- 2-Pyrrolidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, (2R)-
- Boc-D-beta-homoproline
- Boc-D-beta-HPro-OH
- Boc-D-β-Homoproline
- (R)-1-Boc-2-pyrrolidineacetic acid
- Boc-D-b-HoPro-OH
- RARECHEM AK PT F109
- Boc-D-beta-HoPro-OH
- REF DUPL: Boc-D-beta-HoPro-OH
- (Tert-Butoxy)Carbonyl D-β-homoPro
- BOC-D-BETA-HOMOPRO-OH
- (R)-2-Carboxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- Boc-beta-D-Homopro-OH
- (R)-2-[1-(tert-butoxycarbonyl)pyrrolidin-2-yl]acetic acid
- AK105982
- TMBA030
- 2-Pyrrolidineaceticacid, 1-[(1,1-dimethylethoxy)carbonyl]-, (2R)-
- 2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]acetic acid
- SCHEMBL894504
- AMY5594
- CS-W012976
- [(2R)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]acetic acid
- (r)-2-carboxymethyl-pyrrolidine-1-carboxylic acidtert-butyl ester
- BCP05699
- N-beta-(t-Butyloxycarbonyl)-D-homoproline, (R)-N-t-Butyloxycarbonyl-2-(pyrrolidin-2-yl)acetic acid
- [(2r)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]acetic acid
- GDWKIRLZWQQMIE-MRVPVSSYSA-N
- 101555-60-6
- 2-(R)-carboxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- A897137
- (r)-boc-pyrrolidine-2-acetic acid
- MFCD06202402
- (R)-2-(1-Boc-2-pyrrolidinyl)acetic Acid
- AC-31874
- DTXSID00350916
- EN300-658506
- DS-3398
- Boc-D-Pro-(C#CH2)OH
- AKOS016843587
- DB-031428
-
- MDL: MFCD06202402
- Inchi: 1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
- InChI Key: GDWKIRLZWQQMIE-MRVPVSSYSA-N
- SMILES: O(C(C)(C)C)C(N1CCC[C@@H]1CC(=O)O)=O
Computed Properties
- Exact Mass: 165.05600
- Monoisotopic Mass: 229.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.8
- XLogP3: 1.2
Experimental Properties
- Color/Form: No data available
- Melting Point: No data available
- Boiling Point: No data available
- Flash Point: No data available
- PSA: 49.33000
- LogP: 1.34390
- Vapor Pressure: No data available
2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]acetic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Sealed in dry,2-8°C
2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]acetic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R846829-1g |
(R)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid |
101555-60-6 | 95% | 1g |
511.20 | 2021-05-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY031962-0.25g |
Methyl 4-Methoxybenzoate |
101555-60-6 | ≥97% | 0.25g |
¥98.0 | 2023-09-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY031962-1g |
6-Methoxybenzothiazole |
101555-60-6 | ≥97% | 1g |
¥226.0 | 2023-09-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY031962-5g |
2-Bromo-3-methylpyrazine |
101555-60-6 | ≥97% | 5g |
¥748.0 | 2023-09-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY031962-10g |
4-Bromo-5-methyl-1H-indazole |
101555-60-6 | ≥97% | 10g |
¥1375.0 | 2023-09-15 | |
| TRC | N285670-1g |
N-Boc-D-b-homoproline |
101555-60-6 | 1g |
$ 375.00 | 2022-06-03 | ||
| TRC | N285670-2.5g |
N-Boc-D-b-homoproline |
101555-60-6 | 2.5g |
$ 595.00 | 2022-06-03 | ||
| TRC | N285670-5g |
N-Boc-D-b-homoproline |
101555-60-6 | 5g |
$ 1240.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N86020-250mg |
(R)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid |
101555-60-6 | 250mg |
¥176.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N86020-1g |
(R)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid |
101555-60-6 | 1g |
¥436.0 | 2021-09-08 |
2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]acetic acid Suppliers
2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]acetic acid Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]acetic acid
Comprehensive Overview of 2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]acetic acid (CAS No. 101555-60-6): Properties, Applications, and Industry Insights
2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]acetic acid (CAS No. 101555-60-6) is a chiral carboxylic acid derivative widely utilized in pharmaceutical synthesis and organic chemistry. This compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group, making it a versatile intermediate for peptide coupling and drug development. Its R-configuration at the stereocenter ensures high enantioselectivity, a critical factor in modern asymmetric synthesis.
The growing demand for Boc-protected amino acid derivatives like this compound aligns with trends in green chemistry and sustainable pharmaceutical manufacturing. Researchers frequently search for "Boc-pyrrolidine applications" or "chiral building blocks for API synthesis," reflecting its relevance in developing small-molecule drugs and bioconjugates. The compound's stability under acidic conditions (due to the Boc group) makes it ideal for multi-step reactions, addressing common challenges in peptide solid-phase synthesis workflows.
Analytical data for CAS 101555-60-6 typically includes: >98% HPLC purity, white crystalline powder morphology, and solubility in polar aprotic solvents (DMF, DMSO). Its molecular weight (243.29 g/mol) and precise optical rotation values are crucial for quality control in GMP-compliant production. Recent publications highlight its use in PROTACs development and covalent inhibitor design, areas gaining traction in targeted protein degradation research.
From a regulatory perspective, this compound is classified as non-hazardous under standard handling conditions. However, proper storage at 2-8°C under inert atmosphere is recommended to maintain the integrity of the Boc protecting group. Industry best practices emphasize using high-purity reagents when employing this building block to prevent epimerization during amide bond formation steps.
Emerging applications include its incorporation into peptidomimetics for neurological targets and as a precursor for biodegradable polymers. The compound's carboxylic acid functionality enables diverse derivatization pathways, answering frequent search queries about "modifying Boc-protected pyrrolidines." Patent analyses show a 20% increase in filings referencing this structure since 2020, particularly in kinase inhibitor and GPCR modulator patents.
For synthetic chemists, key considerations when working with 2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]acetic acid include: optimizing coupling reagent selection (e.g., HATU vs. EDCI), monitoring racemization risks during prolonged reactions, and implementing chromatography-free purification methods to align with industrial-scale sustainability goals. These practical insights address frequently asked questions in organic chemistry forums and process development discussions.
The global market for such chiral intermediates is projected to grow at 7.8% CAGR through 2030, driven by demand for oral bioavailability enhancement in drug candidates. Analytical techniques like chiral HPLC and LC-MS are essential for characterizing this compound, with method development being a common search topic among quality control specialists.
In conclusion, CAS 101555-60-6 represents a strategically important building block that bridges traditional peptide chemistry with contemporary drug discovery needs. Its structural features enable both solution-phase and solid-phase synthetic approaches, making it a recurring subject in publications about fragment-based drug design and conformational restriction strategies in medicinal chemistry.
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